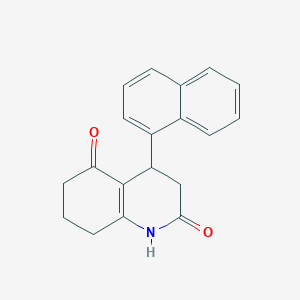

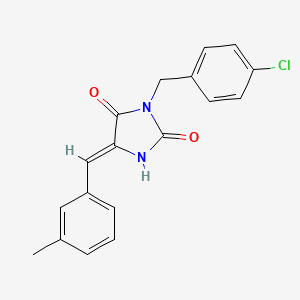

![molecular formula C14H11ClN4O B5512942 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a part of the 1,2,4-triazole derivatives family, known for their diverse chemical properties and applications in various fields. These compounds have been extensively studied for their synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide. Cyclisation with hydrazine hydrate in ethanol leads to the final product, with structures confirmed by 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, exhibits a variety of conformational arrangements influenced by their substituents. For example, the molecule of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine forms two-dimensional networks via intermolecular hydrogen bonds, showcasing the impact of molecular structure on the compound's properties (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine derivatives is significant, with reactions including cyclization, substitution, and coupling being common. These reactions facilitate the synthesis of various derivatives with potential biological and pharmacological applications, as seen in the diverse chemical reactions and synthesized compounds detailed in the literature (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 1,2,4-triazole derivatives are critical for their application and function. These properties are often determined by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insight into the molecular arrangement and potential intermolecular interactions, essential for understanding the compound's stability and reactivity (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine derivatives, are influenced by their molecular structure. Studies have shown various reactivity patterns depending on the substituents attached to the triazole ring, highlighting the compound's versatility in chemical synthesis and potential applications in material science and pharmaceuticals (Dolzhenko et al., 2008).

Scientific Research Applications

Antimicrobial Activities

N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine and its derivatives have been explored for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Adenosine Receptor Antagonism

Another area of application is the antagonism of adenosine receptors, which can have implications in neurology and cardiology. Francis et al. (1988) discovered a highly potent adenosine antagonist, CGS 15943, which is a hybrid of canonical structures related to the chemical class of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine. This compound demonstrated high binding potency at A1 and A2 adenosine receptors, suggesting its utility in studying adenosine-mediated physiological processes (Francis et al., 1988).

Synthetic Methodologies

The compound and its analogs also play a crucial role in synthetic chemistry, serving as key intermediates in the synthesis of various heterocyclic compounds. For example, Wu et al. (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine, showcasing the utility of related structures in asymmetric synthesis and the production of enantiomerically pure compounds (Wu et al., 1996).

properties

IUPAC Name |

(E)-1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c1-10-2-3-11(6-13(10)15)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUUFTIJRXBSQS-CNHKJKLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

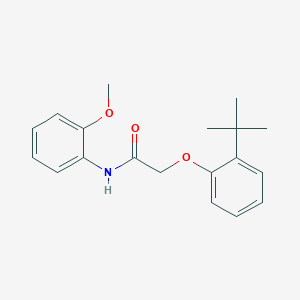

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

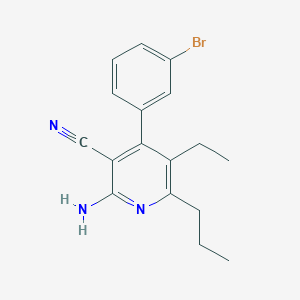

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)